molecular formula C10H7FN2O2 B13651128 2-Amino-7-fluoroquinoline-3-carboxylic acid

2-Amino-7-fluoroquinoline-3-carboxylic acid

Cat. No.: B13651128
M. Wt: 206.17 g/mol
InChI Key: AVGXNYVCLKXBMC-UHFFFAOYSA-N
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Description

2-Amino-7-fluoroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the second position, a fluorine atom at the seventh position, and a carboxylic acid group at the third position on the quinoline ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoroquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-7-fluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorine atom can enhance its binding affinity and specificity for target proteins, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid
  • 7-Chloroquinoline-3-carboxylic acid

Uniqueness

2-Amino-7-fluoroquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other quinoline derivatives. The amino group can participate in hydrogen bonding, while the fluorine atom can enhance lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

2-amino-7-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H2,12,13)(H,14,15)

InChI Key

AVGXNYVCLKXBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)N)F

Origin of Product

United States

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